molecular formula C17H14ClFN2OS B412978 {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone

{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone

Cat. No.: B412978
M. Wt: 348.8g/mol
InChI Key: ZNBKDZHODAQBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone is a complex organic compound characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a fluorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a thioamide to form the thiazolidine ring.

    Introduction of Fluorobenzoyl Group: The next step involves the acylation of the thiazolidine ring with 2-fluorobenzoyl chloride under basic conditions.

    Attachment of Chlorophenyl Group: Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity.

Properties

Molecular Formula

C17H14ClFN2OS

Molecular Weight

348.8g/mol

IUPAC Name

[2-(2-chlorophenyl)imino-5-methyl-1,3-thiazolidin-3-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C17H14ClFN2OS/c1-11-10-21(16(22)12-6-2-4-8-14(12)19)17(23-11)20-15-9-5-3-7-13(15)18/h2-9,11H,10H2,1H3

InChI Key

ZNBKDZHODAQBRP-UHFFFAOYSA-N

SMILES

CC1CN(C(=NC2=CC=CC=C2Cl)S1)C(=O)C3=CC=CC=C3F

Canonical SMILES

CC1CN(C(=NC2=CC=CC=C2Cl)S1)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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